

A Comprehensive Technical Guide to 3-Chloro-2-methylquinoline

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Compound of Interest

Compound Name: 3-Chloro-2-methylquinoline

Cat. No.: B167870

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CAS Number: 10222-49-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of **3-Chloro-2-methylquinoline**.

Chemical and Physical Properties

3-Chloro-2-methylquinoline, with the CAS registry number 10222-49-8, is a solid, white to off-white compound.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and experimental design.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ ClN	^[1] ^[2]
Molecular Weight	177.63 g/mol	^[1] ^[3]
Appearance	White to off-white solid	^[1]
Boiling Point	262.4 °C at 760 mmHg	^[2] ^[4]
Density	1.225 g/cm ³	^[4]
Purity	>97%	^[1] ^[5]
Storage Temperature	Room temperature	^[2]

Safety and Handling

3-Chloro-2-methylquinoline is classified as harmful and requires careful handling in a laboratory setting. The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

GHS Hazard Statements: H302, H315, H319, H335.^[2] GHS Signal Word: Warning.^[2] GHS Pictogram: GHS07 (Harmful).^[2]

Synthesis of 3-Chloro-2-methylquinoline

The synthesis of **3-Chloro-2-methylquinoline** can be achieved through various chemical routes. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines, which are precursors to or derivatives of **3-Chloro-2-methylquinoline**.

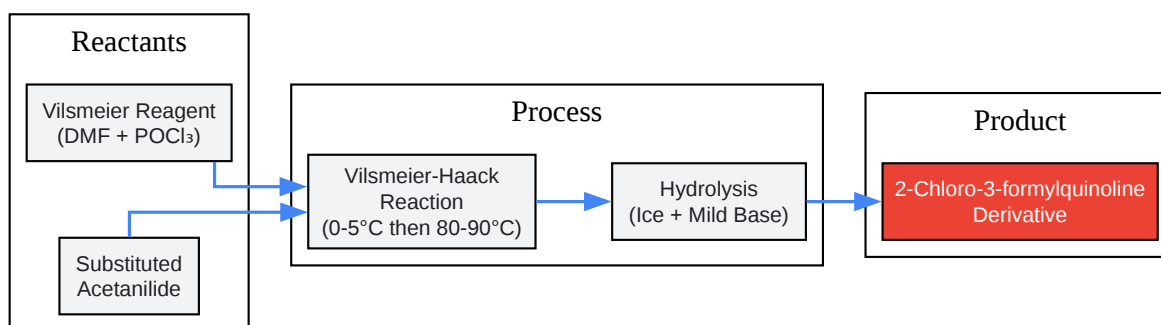
Materials:

- Substituted Acetanilide
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Ice
- Mild base (e.g., sodium bicarbonate solution)

Procedure:

- In a round-bottom flask, dissolve the substituted acetanilide in N,N-dimethylformamide (DMF).

- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl_3) to the cooled solution while maintaining the temperature.
- After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).^[6]
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
- Neutralize the mixture with a mild base, such as a saturated sodium bicarbonate solution.
- The resulting precipitate, 2-chloro-3-formylquinoline derivative, is collected by filtration, washed with water, and dried.^[6]
- Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.^[6]



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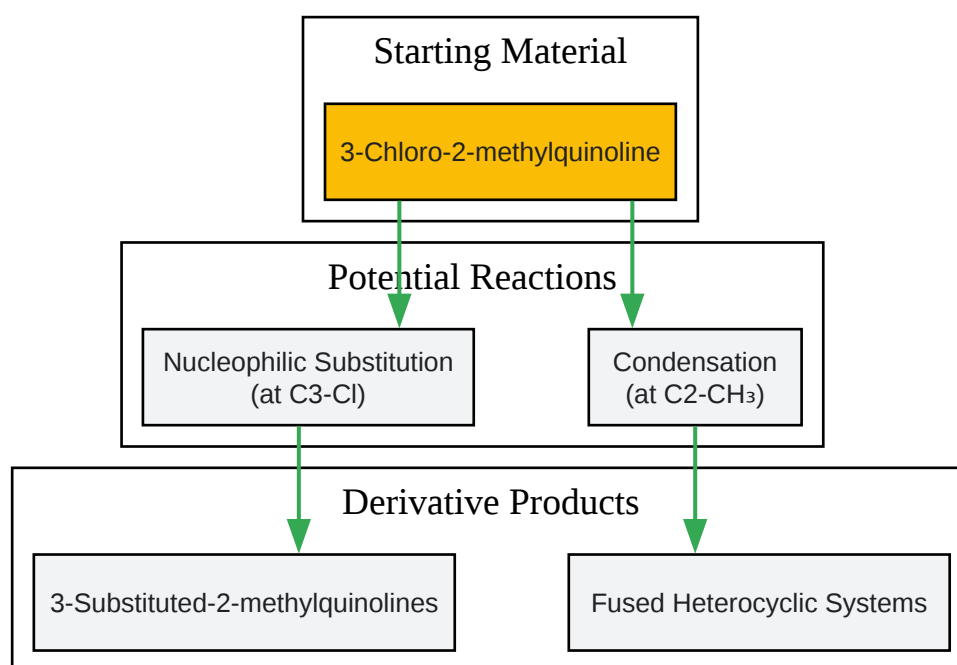
Fig. 1: Vilsmeier-Haack reaction workflow for quinoline synthesis.

Chemical Reactions and Derivatives

The chloro and methyl groups on the quinoline ring of **3-Chloro-2-methylquinoline** are reactive sites that allow for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The chlorine atom at the 3-position can undergo nucleophilic

substitution reactions, while the methyl group at the 2-position can be involved in condensation reactions.

Research on structurally similar compounds, such as 2-chloroquinoline-3-carbaldehydes, has shown a wide range of possible reactions. These include the transformation of the aldehyde group, cyclization reactions involving both the chloro and aldehyde groups, and substitution of the chlorine atom. These studies suggest that **3-Chloro-2-methylquinoline** can serve as a versatile building block for the synthesis of more complex heterocyclic compounds with potential biological activities. For instance, condensation reactions with anilines and hydrazines have been reported for related quinolines.[7]



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Fig. 2: Potential reaction pathways for 3-Chloro-2-methylquinoline.

Applications in Research and Drug Development

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties. While specific applications of **3-Chloro-2-methylquinoline** in signaling pathways or as a drug are not extensively documented in publicly available literature, its structural similarity to

biologically active quinolines suggests its potential as a scaffold in medicinal chemistry and drug discovery.

Researchers can utilize **3-Chloro-2-methylquinoline** as a starting material to synthesize novel quinoline derivatives for screening in various biological assays. The ability to modify both the 2- and 3-positions of the quinoline core allows for the creation of diverse chemical libraries to explore structure-activity relationships (SAR) and identify new therapeutic leads. The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from a dichloroquinoline derivative, for example, highlights the utility of chloroquinolines in generating compounds with potent anticancer, antibacterial, and antifungal properties.[8]

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Chloro-2-methylquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167870#3-chloro-2-methylquinoline-cas-number\]](https://www.benchchem.com/product/b167870#3-chloro-2-methylquinoline-cas-number)

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